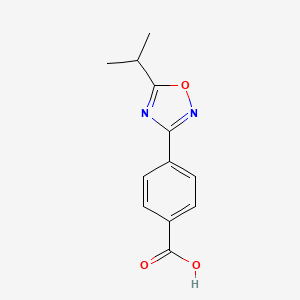

![molecular formula C16H19NO B1328184 2-[4-(叔丁基)苯氧基]苯胺 CAS No. 3169-73-1](/img/structure/B1328184.png)

2-[4-(叔丁基)苯氧基]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[4-(Tert-butyl)phenoxy]aniline" is a chemical species that is related to the family of anilines and phenols, which are organic compounds with various applications in chemistry and materials science. The tert-butyl group attached to the phenoxy ring is a bulky substituent that can influence the physical and chemical properties of the molecule.

Synthesis Analysis

The synthesis of related compounds often involves the acylation of anilines with various reagents. For instance, the synthesis of 2-aminobenzophenones has been achieved through acylation of anilines with α-oxocarboxylic acids, assisted by tert-butyl nitrite, which acts as both a nitrosation reagent and an oxidant in a Pd(II)-catalyzed decarboxylative acylation . This method could potentially be adapted for the synthesis of "2-[4-(Tert-butyl)phenoxy]aniline" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of "2-[4-(Tert-butyl)phenoxy]aniline" would likely be influenced by the presence of the tert-butyl group. In related compounds, the tert-butyl group has been shown to affect the electronic properties and steric hindrance around the phenol moiety . The bulky nature of the tert-butyl group can also impact the reactivity and stability of the molecule.

Chemical Reactions Analysis

Anilines and phenols undergo various chemical reactions, including oxidation. The electrochemical oxidation of similar compounds, such as 2,6-di-tert-butyl-4-(4-dimethylaminophenyl)phenol, leads to the formation of phenoxenium cations, phenoxy radicals, and phenolate anions . The oxidation behavior of tert-butyl-substituted phenols has been extensively studied, revealing complex mechanisms involving phenoxy radicals, phenoxonium ions, and quinone methides . These studies provide insights into the possible reactions "2-[4-(Tert-butyl)phenoxy]aniline" might undergo under electrochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-[4-(Tert-butyl)phenoxy]aniline" would be influenced by the tert-butyl group and the phenoxy-aniline structure. The electrochemistry of anilines, including those with tert-butyl substituents, has been investigated, showing that they can be oxidized to stable radical cations . The presence of tert-butyl groups can also affect the solubility, melting point, and stability of the compound. For example, the synthesis and properties of a related compound, 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-nitroindazole, demonstrated the formation of a stable phenoxyl radical upon oxidation . Additionally, the bromination of tert-butyl-substituted anilines has been explored, indicating that electrophilic substitution reactions are feasible .

科学研究应用

二铑催化的酚和苯胺氧化

- 二铑己内酰胺被用作催化剂,从叔丁基过氧化氢生成叔丁基过氧自由基。这些自由基有效地氧化苯胺,包括对位取代苯胺,如2-[4-(叔丁基)苯氧基]苯胺。这个过程对于以良好产率从苯胺中生产硝基芳烃至关重要,这是合成有机化学中的一个重要步骤 (Ratnikov et al., 2011)。

苯胺的电化学

- 苯胺衍生物,包括2-[4-(叔丁基)苯氧基]苯胺,经历电氧化形成稳定的自由基阳离子。这个过程使用电分析技术进行研究,对于理解苯胺在各种应用中的电化学行为至关重要,比如在新电化学传感器和设备的开发中 (Speiser et al., 1983)。

阳极氧化研究

- 对苯胺衍生物,包括2-[4-(叔丁基)苯氧基]苯胺的阳极氧化在不同溶剂中进行了研究。这些研究为了解苯胺和酚的电化学行为提供了见解,这对于电化学和材料科学中的应用是有价值的 (Richards & Evans, 1977)。

酚类抗氧化剂的抗癌性质

- 研究表明,结构类似于2-[4-(叔丁基)苯氧基]苯胺的酚类抗氧化剂具有抗癌性质。这对于开发新的治疗剂和理解这些化合物的作用机制至关重要 (Cha & Heine, 1982)。

安全和危害

作用机制

Target of Action

The primary target of 2-[4-(Tert-butyl)phenoxy]aniline is peroxy radicals . Peroxy radicals play a crucial role in various biochemical processes, including lipid peroxidation and oxidative stress .

Mode of Action

2-[4-(Tert-butyl)phenoxy]aniline interacts with its targets through a process of hydrogen abstraction . This compound shows a fairly large isotope effect when the hydrogen attached to the functional group is replaced by deuterium . The phenol and aniline react with about two peroxy radicals per molecule .

Biochemical Pathways

The compound affects the pathway of peroxy radical reactions . The primary process involves the abstraction of the hydrogen atom attached to the functional group . This reaction can lead to changes in the concentration of peroxy radicals, potentially affecting downstream processes such as lipid peroxidation and oxidative stress .

Pharmacokinetics

The compound’s molecular weight is 24133 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 2-[4-(Tert-butyl)phenoxy]aniline’s action primarily involve the modulation of peroxy radical concentrations . By interacting with these radicals, the compound can influence various cellular processes, potentially mitigating oxidative stress .

Action Environment

The action of 2-[4-(Tert-butyl)phenoxy]aniline can be influenced by various environmental factors. For instance, the presence of other substrates can affect the kinetics of the inhibition process . .

属性

IUPAC Name |

2-(4-tert-butylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZXSSOPRWYUMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649858 |

Source

|

| Record name | 2-(4-tert-Butylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3169-73-1 |

Source

|

| Record name | 2-(4-tert-Butylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1328108.png)

![(1S,2R,3R,4S)-3-(aminocarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1328110.png)

![[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1328111.png)

![({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid](/img/structure/B1328112.png)

![4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B1328121.png)

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)

![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)

![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)

![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)